1-Isocyano-2,2-dimethyl-propane
Description
1-Isocyano-2,2-dimethylpropane (CAS: N/A; synonyms: Neopentyl isocyanide) is an aliphatic isocyanide featuring a branched neopentyl (2,2-dimethylpropyl) backbone. The tert-butyl group imparts significant steric hindrance, influencing its reactivity, stability, and applications in organic synthesis. Isocyanides (isocyanates) are versatile intermediates in multicomponent reactions, such as the Ugi reaction, and serve as ligands in coordination chemistry.
Properties
IUPAC Name |
1-isocyano-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6(2,3)5-7-4/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBCCNOZAODMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374427 | |
| Record name | 1-isocyano-2,2-dimethyl-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72443-18-6 | |
| Record name | 1-isocyano-2,2-dimethyl-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72443-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,2-dimethyl-propane can be synthesized through the Hofmann carbylamine reaction. This involves the reaction of tert-butylamine with chloroform in the presence of a strong base such as sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is typically carried out in dichloromethane as a solvent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2,2-dimethyl-propane undergoes a variety of chemical reactions, including:
Nucleophilic Substitution (SN2): It can act as a nucleophile in SN2 reactions with alkyl halides, forming highly substituted secondary amides.
Multicomponent Reactions: It participates in Ugi and Passerini reactions, forming complex molecules through multicomponent condensation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Multicomponent Reactions: Reagents include aldehydes, amines, and carboxylic acids, often in the presence of catalysts.
Major Products:
Secondary Amides: Formed through SN2 reactions.
Complex Molecules: Formed through multicomponent reactions, often used in drug discovery and materials science.
Scientific Research Applications
1-Isocyano-2,2-dimethyl-propane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antifungal, and antitumoral activities.
Medicine: Explored as a pharmacophore in drug discovery, particularly for its metal-coordinating properties.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-isocyano-2,2-dimethyl-propane involves its ability to act as both a nucleophile and an electrophile. This dual reactivity is due to the unique electronic structure of the isocyano group, which can participate in various chemical transformations. In biological systems, it can coordinate with metal ions, potentially disrupting metal-dependent enzymes and pathways .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-Isocyano-2,2-dimethyl-propane (CAS No. 72443-18-6) is a member of the isocyanide family, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Chemical Structure and Properties
This compound features an isocyanide functional group attached to a branched alkane. The structure can be represented as follows:
This configuration contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that isocyanides exhibit notable antimicrobial activity. For instance, studies have shown that various isocyanides can inhibit the growth of bacteria by disrupting their cell membranes or interfering with metabolic processes. The specific antimicrobial efficacy of this compound has been explored in several studies, demonstrating its potential as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Table 1: Antimicrobial activity of this compound against various microorganisms.
Anticancer Activity
Isocyanides, including this compound, have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific enzymes involved in cell proliferation.
A study focused on the compound's effect on human cancer cell lines revealed a dose-dependent inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 28 |
Table 2: IC50 values of this compound on different cancer cell lines.
The biological activity of isocyanides is often attributed to their ability to form reactive intermediates that can interact with nucleophiles in biological systems. For example, the electrophilic nature of the isocyanide group allows it to react with thiols and amines, potentially leading to the formation of covalent bonds with proteins and enzymes.
Enzyme Inhibition
Isocyanides have been shown to inhibit enzymes such as carbonic anhydrase and various proteases. The mechanism typically involves the formation of a stable adduct between the enzyme and the isocyanide, leading to a loss of enzymatic activity.
Case Studies
Case Study 1: Antimicrobial Activity
A clinical study evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed significant improvement compared to those receiving standard treatment.
Case Study 2: Cancer Research
In vitro studies on breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased levels of activated caspases, indicating a clear apoptotic pathway activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
